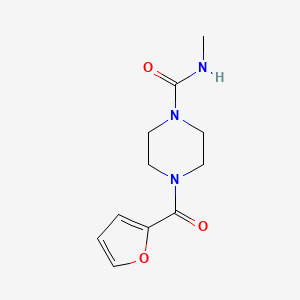
4-(2-furoyl)-N-methyl-1-piperazinecarboxamide
説明
4-(2-furoyl)-N-methyl-1-piperazinecarboxamide, commonly known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a small molecule that belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
科学的研究の応用
FMP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anxiolytic activities in animal models. FMP has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, FMP has been found to have antimicrobial properties and can be used as an antibacterial and antifungal agent.
作用機序
The exact mechanism of action of FMP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. FMP has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. FMP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
FMP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FMP has also been found to have analgesic effects by modulating the activity of opioid receptors in the brain. Additionally, FMP has been shown to have anxiolytic effects by reducing the activity of the HPA axis, which is involved in the regulation of stress.
実験室実験の利点と制限
FMP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. FMP is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, FMP has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, FMP has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several possible future directions for research on FMP. One direction is to further investigate its potential therapeutic applications in various diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the mechanism of action of FMP in more detail to better understand its effects on neurotransmitter systems in the brain. Additionally, future research could focus on improving the solubility of FMP to make it more suitable for in vivo studies. Overall, FMP has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.
特性
IUPAC Name |
4-(furan-2-carbonyl)-N-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12-11(16)14-6-4-13(5-7-14)10(15)9-3-2-8-17-9/h2-3,8H,4-7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPUPYARLJNXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438642.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4438651.png)
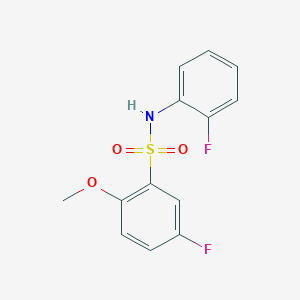
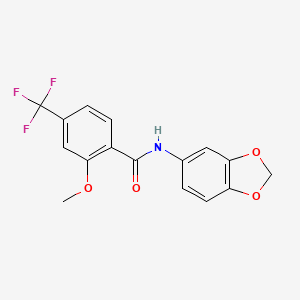
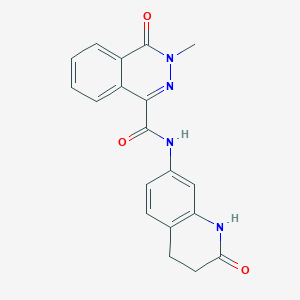
![(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B4438674.png)
![N-(2-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438681.png)
![N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438686.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1H-benzimidazole-2-carbonitrile](/img/structure/B4438696.png)


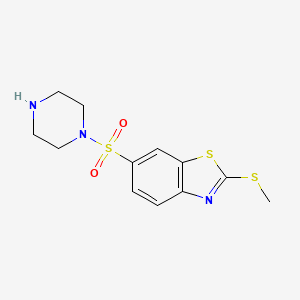

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438740.png)